molecular formula C19H17N3O3 B5643232 MORPHOLINO[4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]METHANONE

MORPHOLINO[4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]METHANONE

Cat. No.: B5643232
M. Wt: 335.4 g/mol
InChI Key: QADGESUCCKCDGF-UHFFFAOYSA-N
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Description

MORPHOLINO[4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]METHANONE is a compound that belongs to the class of oxadiazoles, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MORPHOLINO[4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]METHANONE typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like ethanol and catalysts such as potassium hydroxide. The reaction mixture is usually refluxed until the evolution of hydrogen sulfide ceases .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

MORPHOLINO[4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MORPHOLINO[4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]METHANONE is unique due to its combination of a morpholine ring and an oxadiazole moiety, which imparts a wide range of biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various scientific applications .

Properties

IUPAC Name

morpholin-4-yl-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c23-19(22-10-12-24-13-11-22)16-8-6-15(7-9-16)18-21-20-17(25-18)14-4-2-1-3-5-14/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADGESUCCKCDGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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